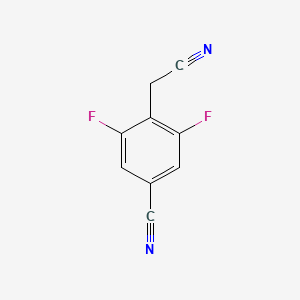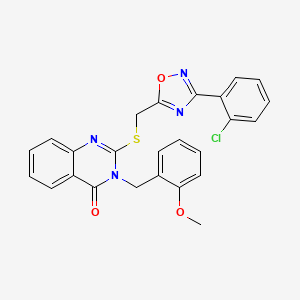
3-((3-chloropyridin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Glycine Transporter 1 Inhibition
Research has explored the utility of structurally related compounds in inhibiting the glycine transporter 1 (GlyT1), which is of interest for its potential therapeutic applications in central nervous system disorders. For instance, compounds identified through research have shown potent GlyT1 inhibitory activity, highlighting their potential in increasing the cerebrospinal fluid concentration of glycine in rats, suggesting implications for the treatment of schizophrenia and related conditions (Yamamoto et al., 2016).
Soluble Epoxide Hydrolase Inhibition
Further studies have identified related piperidine-carboxamide derivatives as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxides to diols, which play a role in various physiological processes including inflammation and blood pressure regulation. Lead optimization efforts have produced compounds with robust effects on serum biomarkers, offering insights into their potential therapeutic applications in diseases modulated by sEH activity (Thalji et al., 2013).
Anti-Angiogenic and DNA Cleavage Activities
The synthesis of novel piperidine-4-carboxamide derivatives and their evaluation in in vivo models have demonstrated significant anti-angiogenic and DNA cleavage activities. These activities suggest the compound's potential as an anticancer agent, particularly in targeting the formation of blood vessels in tumors and interacting with DNA to induce cytotoxic effects (Kambappa et al., 2017).
CGRP Receptor Inhibition
Compounds with a similar structural framework have been developed as potent antagonists of the calcitonin gene-related peptide (CGRP) receptor, a target of interest for the treatment of migraines. Research into the synthesis and pharmacological evaluation of these compounds has provided valuable insights into their potential for therapeutic use, with a focus on developing effective treatments for migraine without undesirable side effects (Cann et al., 2012).
Mecanismo De Acción
Propiedades
IUPAC Name |
3-(3-chloropyridin-4-yl)oxy-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3N3O2/c19-15-10-23-7-6-16(15)27-14-5-2-8-25(11-14)17(26)24-13-4-1-3-12(9-13)18(20,21)22/h1,3-4,6-7,9-10,14H,2,5,8,11H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFPAMIFBAHZHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
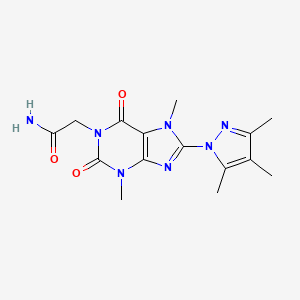
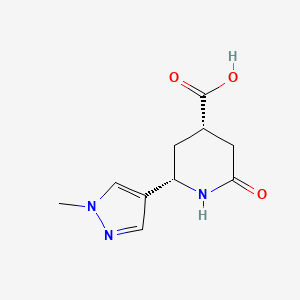
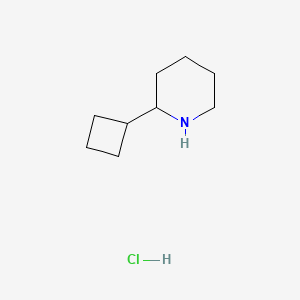


![N-[(1,2-dimethylindol-5-yl)methyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2798589.png)
![2-((4-chlorobenzyl)thio)-3-(o-tolyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2798590.png)
![N-(2-chlorophenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2798591.png)
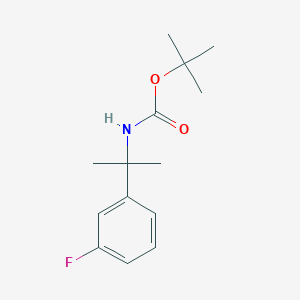
![2-(4-isopropylphenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2798597.png)

![2-(2-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2798599.png)
